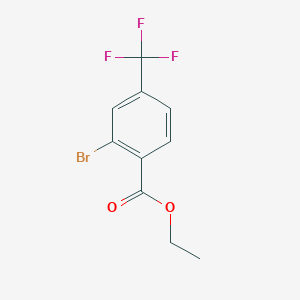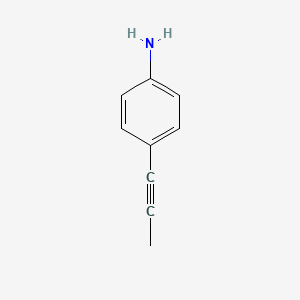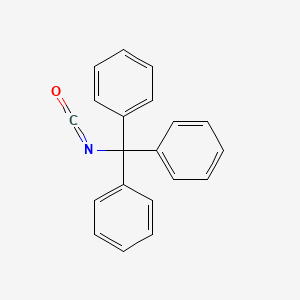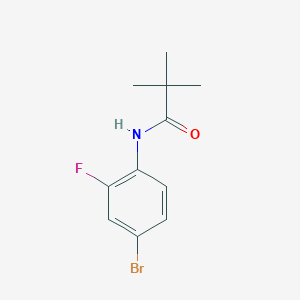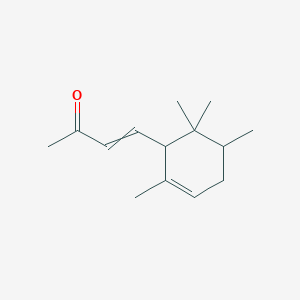
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one is a naturally occurring organic compound found in the essential oils of iris plants. It is a key component responsible for the characteristic violet-like fragrance of these oils. This compound exists in several isomeric forms, with alpha-irone, beta-irone, and gamma-irone being the most common. These isomers differ in the position of the double bond in the cyclohexene ring, which influences their olfactory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one can be synthesized through various methods, including the cyclization of citronellal followed by oxidation. One common synthetic route involves the use of citronellal as a starting material, which undergoes cyclization to form a cyclohexene intermediate. This intermediate is then oxidized to produce irone. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the desired isomer is obtained.
Industrial Production Methods
In industrial settings, irone is often extracted from the rhizomes of iris plants through steam distillation. The essential oil obtained is then subjected to fractional distillation to isolate irone. This method is preferred for producing natural irone, which is highly valued in the fragrance industry for its superior olfactory properties compared to synthetic irone.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form irone oxide, which may have different olfactory properties.
Reduction: Reduction of irone can lead to the formation of dihydroirone, which has a different scent profile.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical and olfactory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: this compound oxide
Reduction: Dihydroirone
Substitution: Halogenated irone derivatives
Wissenschaftliche Forschungsanwendungen
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the structure-odor relationship in fragrance chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
Wirkmechanismus
The mechanism of action of irone in biological systems involves its interaction with olfactory receptors in the nasal epithelium. 4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor signaling cascade.
Vergleich Mit ähnlichen Verbindungen
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one is often compared with other similar compounds in the fragrance industry, such as ionone and damascone. These compounds share structural similarities but differ in their olfactory properties and chemical reactivity.
Similar Compounds
Ionone: Another key fragrance compound found in essential oils, with a scent reminiscent of violets.
Damascone: Known for its fruity and floral scent, used in perfumery.
Methylionone: A synthetic compound with a similar structure to ionone, used in fragrances.
This compound stands out due to its unique isomeric forms and the distinct violet-like fragrance it imparts, making it a valuable compound in the fragrance industry.
Eigenschaften
Molekularformel |
C14H22O |
|---|---|
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3 |
InChI-Schlüssel |
JZQOJFLIJNRDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)
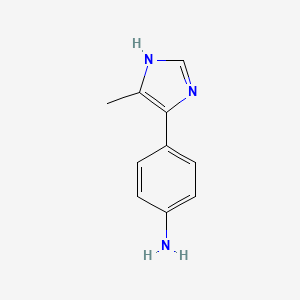
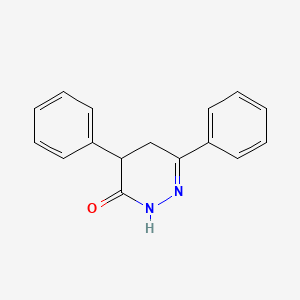
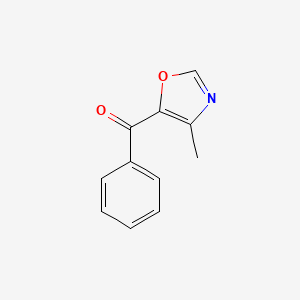

![Benzonitrile, 4-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8793407.png)
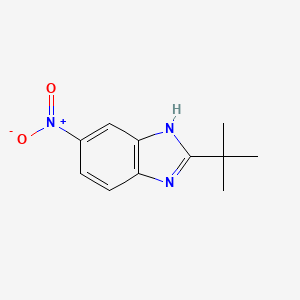
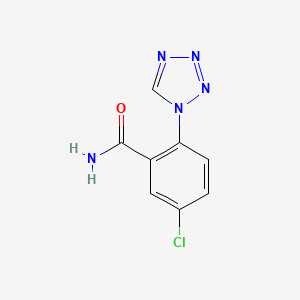
![8-chloro-1-(2,6-difluorophenyl)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B8793419.png)
